molecular formula C59H71ClFN11O7S B15623353 LC-2

LC-2

Cat. No.: B15623353
M. Wt: 1132.8 g/mol
InChI Key: ZCGQZLKPUVGCBQ-HLMPTVQRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LC-2 is a useful research compound. Its molecular formula is C59H71ClFN11O7S and its molecular weight is 1132.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H71ClFN11O7S/c1-37(61)56(76)71-27-26-70(32-42(71)19-22-62)54-45-20-25-69(48-14-7-11-40-10-6-13-46(60)51(40)48)34-47(45)65-58(67-54)79-35-43-12-8-23-68(43)24-9-28-78-29-21-50(74)66-53(59(3,4)5)57(77)72-33-44(73)30-49(72)55(75)63-31-39-15-17-41(18-16-39)52-38(2)64-36-80-52/h6-7,10-11,13-18,36,42-44,49,53,73H,1,8-9,12,19-21,23-35H2,2-5H3,(H,63,75)(H,66,74)/t42-,43-,44+,49-,53+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGQZLKPUVGCBQ-HLMPTVQRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCCN4CCCC4COC5=NC6=C(CCN(C6)C7=CC=CC8=C7C(=CC=C8)Cl)C(=N5)N9CCN(C(C9)CC#N)C(=O)C(=C)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCCN4CCC[C@H]4COC5=NC6=C(CCN(C6)C7=CC=CC8=C7C(=CC=C8)Cl)C(=N5)N9CCN([C@H](C9)CC#N)C(=O)C(=C)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H71ClFN11O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1132.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Multifaceted Nature of Lankacidin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lankacidin C, a polyketide antibiotic with significant antibacterial and antitumor properties. This document delves into its chemical architecture, biological activities, and the molecular pathways it modulates. Detailed experimental protocols are provided to facilitate further research and development.

Chemical Structure and Properties of Lankacidin C

Lankacidin C is a macrocyclic polyketide characterized by a 17-membered carbocyclic ring bridged by a δ-lactone. Its complex structure is a product of a modular and iterative mixed polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway in Streptomyces rochei.

IdentifierValue
Systematic Name N-[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide
Synonyms LC-2, Lankacidin, Bundlin A, Antibiotic T-2636 C
Molecular Formula C25H33NO7
Molecular Weight 459.53 g/mol
InChI Key ATDILMLBOZKFGI-JUTMVFGESA-N
SMILES C[C@@H]1[C@H]2C--INVALID-LINK--(C(=O)O2)C)NC(=O)C(=O)C)/C)O)/C">C@@HO

Biological Activity and Mechanism of Action

Lankacidin C exhibits a dual mechanism of action, making it a molecule of interest for both infectious diseases and oncology.

Antibacterial Activity: Ribosome Inhibition

Lankacidin C is a potent inhibitor of bacterial protein synthesis. It binds to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome. This binding event interferes with peptide bond formation, a critical step in protein elongation, thereby halting bacterial growth. Notably, Lankacidin C can act synergistically with other antibiotics, such as lankamycin, which binds to the nascent peptide exit tunnel (NPET), a site adjacent to the PTC. This dual targeting of the ribosomal machinery enhances their combined antibacterial effect.

Antitumor Activity: Microtubule Stabilization

In addition to its antibacterial properties, Lankacidin C demonstrates considerable antitumor activity against various cancer cell lines, including leukemia, melanoma, and lymphosarcoma. Its anticancer mechanism is attributed to its ability to function as a microtubule-stabilizing agent, similar to the well-known chemotherapeutic drug, paclitaxel (B517696). By binding to the paclitaxel-binding site on β-tubulin, Lankacidin C promotes tubulin polymerization and stabilizes microtubules. This disruption of microtubule dynamics leads to mitotic arrest, ultimately triggering apoptosis in cancer cells.

Signaling and Biosynthetic Pathways

The following diagrams illustrate the key molecular pathways associated with Lankacidin C.

Lankacidin_C_Antibacterial_Mechanism Mechanism of Antibacterial Action of Lankacidin C Lankacidin C Lankacidin C Bacterial Ribosome (50S subunit) Bacterial Ribosome (50S subunit) Lankacidin C->Bacterial Ribosome (50S subunit) binds to Peptidyl Transferase Center (PTC) Peptidyl Transferase Center (PTC) Bacterial Ribosome (50S subunit)->Peptidyl Transferase Center (PTC) targets Peptide Bond Formation Peptide Bond Formation Peptidyl Transferase Center (PTC)->Peptide Bond Formation inhibits Protein Synthesis Protein Synthesis Peptide Bond Formation->Protein Synthesis is a key step in Bacterial Growth Inhibition Bacterial Growth Inhibition Protein Synthesis->Bacterial Growth Inhibition leads to

Caption: Antibacterial mechanism of Lankacidin C.

Lankacidin_C_Antitumor_Mechanism Mechanism of Antitumor Action of Lankacidin C Lankacidin C Lankacidin C β-tubulin β-tubulin Lankacidin C->β-tubulin binds to Microtubule Polymerization Microtubule Polymerization β-tubulin->Microtubule Polymerization promotes Microtubule Stabilization Microtubule Stabilization Microtubule Polymerization->Microtubule Stabilization leads to Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Microtubule Stabilization->Disruption of Microtubule Dynamics causes Mitotic Arrest Mitotic Arrest Disruption of Microtubule Dynamics->Mitotic Arrest induces Apoptosis Apoptosis Mitotic Arrest->Apoptosis triggers

Caption: Antitumor mechanism of Lankacidin C.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Lankacidin C on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, T47D)

  • Complete culture medium

  • Lankacidin C (dissolved in DMSO)

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Lankacidin C in complete culture medium. Remove the old medium and add 100 µL of the various Lankacidin C concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of Lankacidin C on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Lankacidin C

  • DMSO (vehicle control)

  • Pre-warmed 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation: On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.

  • Reaction Setup (on ice): In a pre-chilled 96-well plate, add the desired concentrations of Lankacidin C or DMSO. Add the tubulin solution and GTP (final concentration 1 mM).

  • Polymerization Measurement: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every 30 seconds for 60-90 minutes.

Immunofluorescence for Microtubule Visualization

This protocol allows for the visualization of Lankacidin C's effect on the microtubule cytoskeleton.

Materials:

  • T47D cells

  • Lankacidin C

  • DMSO (vehicle control)

  • Colchicine and Paclitaxel (as controls)

  • 4% Paraformaldehyde in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer (1% BSA in PBS)

  • Primary antibody: anti-α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed T47D cells on coverslips in a 24-well plate. Treat the cells with 1 µM Lankacidin C, DMSO, 0.5 µM colchicine, or 100 nM paclitaxel for 2 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.

  • Blocking and Antibody Incubation: Block with 1% BSA for 1 hour. Incubate with the primary anti-α-tubulin antibody, followed by the fluorescently labeled secondary antibody.

  • Staining and Mounting: Stain the nuclei with DAPI. Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Quantitative Data Summary

AssayCell LineLankacidin C ConcentrationResult
Cell Viability HeLaIC50~1 µM (72h)
T47DIC50~0.5 µM (72h)
Tubulin Polymerization In vitro10 µMIncreased rate and extent of polymerization
In vitro100 µMSignificantly increased rate and extent of polymerization
Protein Synthesis Inhibition E. coli cell-freeIC50~0.3 µM
S. aureus 70S ribosomesIC50 (puromycin reaction)0.32 ± 0.02 µM

Conclusion

Lankacidin C is a promising natural product with a unique dual mechanism of action that warrants further investigation for its potential as both an antibacterial and an antitumor agent. The detailed chemical information and experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community to advance the research and development of this multifaceted molecule.

The Genesis and Profile of LC-2: A Targeted KRAS G12C Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Shanghai, China – December 3, 2025 – In a significant advancement for oncology research, the development of LC-2, a potent and selective degrader of the KRAS G12C mutant protein, offers a promising new modality for targeting cancers driven by this specific mutation. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data for this compound, tailored for researchers, scientists, and drug development professionals.

Introduction and Origin

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, it was considered "undruggable" due to the lack of well-defined binding pockets on its surface. The discovery of a covalent inhibitor, MRTX849 (also known as adagrasib), which targets a cysteine residue present in the KRAS G12C mutant, marked a turning point in KRAS-targeted therapies.[1][2][3][4]

Building upon this breakthrough, the this compound compound was developed as a next-generation therapeutic agent.[5][6][7] this compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery to eliminate specific target proteins.[5][8][9][10] Developed by the research group of Crews, this compound represents the first-in-class PROTAC capable of inducing the degradation of endogenous KRAS G12C.[7]

The innovative design of this compound comprises three key components:

  • A "warhead" based on the KRAS G12C inhibitor MRTX849, which covalently binds to the mutant protein.[5][8][9][11][12]

  • A ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][8][9][11][12][13][14]

  • A chemical linker that connects the warhead and the E3 ligase ligand.[8][9]

This tripartite structure allows this compound to act as a molecular bridge, bringing the KRAS G12C protein into close proximity with the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the oncoprotein by the proteasome.[10][15]

Quantitative Data Summary

The efficacy of this compound has been evaluated across various cancer cell lines harboring the KRAS G12C mutation. The following tables summarize the key quantitative data from these studies.

Cell LineGenotypeDC₅₀ (μM)Dₘₐₓ (%)Reference(s)
NCI-H2030Homozygous G12C0.59 ± 0.20~75-80[5][8][9][16]
MIA PaCa-2Homozygous G12C0.32 ± 0.08~75[5][8][9]
NCI-H23Heterozygous G12C0.25>50, ~90[5][16][17][18]
SW1573Not Specified0.76Not Specified[11][19]
NCI-H358Heterozygous G12CNot Specified~50[8][9]

Table 1: In Vitro Degradation of KRAS G12C by this compound. DC₅₀ represents the concentration at which 50% of maximal degradation is achieved, and Dₘₐₓ is the maximal degradation observed.

ParameterValueReference(s)
Molecular Weight1132.8 g/mol [17][18]
Chemical FormulaC₅₉H₇₁ClFN₁₁O₇S[17][18]
Solubility (DMSO)Up to 100 mM[12][18]
Purity (HPLC)≥95%[17]
CAS Number2502156-03-6[12][17][18]

Table 2: Physicochemical Properties of this compound.

Experimental Protocols

Cell Culture and Treatment

KRAS G12C mutant cancer cell lines (e.g., NCI-H2030, MIA PaCa-2, NCI-H23, SW1573, NCI-H358) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂. For degradation studies, cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of this compound or vehicle control (DMSO) for specified durations (e.g., 6, 24, 48, 72 hours).[5][11]

Immunoblotting for KRAS G12C Degradation

Following treatment with this compound, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay. Equal amounts of protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against KRAS and a loading control (e.g., β-actin or GAPDH). After washing, the membranes are incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry. The level of KRAS G12C is normalized to the loading control and expressed as a percentage of the vehicle-treated control.[5][16]

MAPK Pathway Signaling Analysis

To assess the functional consequence of KRAS G12C degradation, the phosphorylation status of downstream effectors in the MAPK pathway, such as ERK, is evaluated by immunoblotting.[5][11][17] Following this compound treatment, cell lysates are prepared as described above. Membranes are probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. The ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.

Cell Viability Assays

The anti-proliferative effects of this compound are determined using assays such as the CellTiter-Glo® luminescent cell viability assay. Cells are seeded in 96-well plates and treated with a dose-response of this compound for a specified period (e.g., 72 hours). Cell viability is measured according to the manufacturer's protocol, and IC₅₀ values are calculated using non-linear regression analysis.

Visualizations

Signaling Pathway

LC2_Mechanism_of_Action cluster_PROTAC This compound (PROTAC) cluster_Cellular_Machinery Cellular Machinery cluster_Signaling_Pathway MAPK Signaling Pathway LC2 This compound MRTX849 MRTX849 Warhead Linker Linker VHL_Ligand VHL Ligand KRAS KRAS G12C MRTX849->KRAS VHL VHL E3 Ligase VHL_Ligand->VHL Recruits KRAS->VHL Ubiquitination RAF RAF KRAS->RAF Activates Proteasome Proteasome VHL->Proteasome Degradation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Mechanism of action of this compound PROTAC.

Experimental Workflow

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Analysis Analysis cluster_Results Results start Seed KRAS G12C Cancer Cells treatment Treat with this compound (Dose-Response) start->treatment lysis Cell Lysis treatment->lysis viability_assay Cell Viability Assay treatment->viability_assay sds_page SDS-PAGE lysis->sds_page western_blot Immunoblotting sds_page->western_blot quantification Quantification western_blot->quantification degradation KRAS G12C Degradation (DC₅₀, Dₘₐₓ) quantification->degradation signaling MAPK Pathway Inhibition (p-ERK) quantification->signaling proliferation Anti-proliferative Effect (IC₅₀) viability_assay->proliferation

Caption: Workflow for in vitro evaluation of this compound.

References

Lankacidin C (LC-2): A Technical Guide to Synthesis, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lankacidin C (LC-2) is a complex polyketide natural product isolated from Streptomyces rochei. It belongs to the lankacidin class of antibiotics and has garnered significant interest due to its potent antimicrobial and antitumor activities. This document provides a comprehensive overview of the synthesis, characterization, and biological activity of Lankacidin C, intended to serve as a technical guide for researchers and professionals in the field of drug development.

Chemical and Physical Properties

Lankacidin C is a 17-membered macrocyclic compound featuring a δ-lactone ring. Its complex structure includes multiple stereocenters, making its total synthesis a significant chemical challenge.

Property[1]Value[1]
Molecular Formula C25H33NO7
Molecular Weight 459.5 g/mol
IUPAC Name N-[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide
CAS Number 23623-31-6
Appearance Not specified in literature
Solubility Poorly soluble in water, soluble in most organic solvents.[2]

Synthesis of Lankacidin C

The total synthesis of Lankacidin C is a complex undertaking that has been approached through various strategies. The first enantioselective total synthesis was reported by Kende and coworkers.[3] More recent approaches have focused on modular and biomimetic strategies to improve efficiency and allow for the synthesis of analogues.

Retrosynthetic Analysis and Key Strategies

Several distinct synthetic strategies have been employed to construct the Lankacidin C macrocycle.

  • Kende's Approach (1993): The first total synthesis utilized a convergent approach, assembling two complex fragments derived from D-arabinose and L-aspartic acid. The synthesis was 34 steps in the longest linear sequence.[3]

  • Modular Synthesis (Seiple and coworkers): More recent strategies have focused on a modular approach, allowing for the synthesis of various Lankacidin analogues by combining different building blocks. Key reactions in these syntheses include Stille coupling and Tsuji–Trost reactions for macrocyclization.[3][4]

  • Biomimetic Synthesis (Hong and coworkers): A biomimetic approach has also been developed, featuring a key Mannich macrocyclization step. This strategy significantly shortens the synthetic route.[5][6]

Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the total synthesis of Lankacidin C, based on the modular approaches.

G cluster_0 Fragment Synthesis cluster_1 Assembly and Macrocyclization cluster_2 Final Modifications Start Commercially Available Starting Materials FragA Synthesis of Left-Hand Fragment (e.g., δ-lactone moiety) Start->FragA FragB Synthesis of Right-Hand Fragment (e.g., polyene chain) Start->FragB Coupling Fragment Coupling (e.g., Stille Coupling) FragA->Coupling FragB->Coupling Macro Macrocyclization (e.g., Tsuji-Trost Reaction) Coupling->Macro Deprotection Global Deprotection Macro->Deprotection Oxidation Late-Stage Oxidations Deprotection->Oxidation LC2 Lankacidin C (this compound) Oxidation->LC2

A generalized workflow for the modular synthesis of Lankacidin C.

Characterization of Lankacidin C

The structure of Lankacidin C has been elucidated and confirmed through a combination of spectroscopic and crystallographic techniques.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural characterization of Lankacidin C and its synthetic intermediates.

Technique Description
¹H-NMR Provides information on the proton environment in the molecule, including chemical shifts and coupling constants that help define the connectivity and stereochemistry.
¹³C-NMR Determines the number and chemical environment of the carbon atoms in the molecule.
2D-NMR (COSY, HMQC, HMBC) These techniques are used to establish correlations between protons and carbons, aiding in the complete assignment of the complex structure.

Detailed, specific spectral data can be found in the supporting information of the cited synthesis publications.[7]

Crystallographic Data

X-ray crystallography has been instrumental in confirming the absolute stereochemistry of Lankacidin C and its analogues. The crystal structure of Lankacidin C in complex with the large ribosomal subunit of Deinococcus radiodurans has been solved, providing insights into its mechanism of antimicrobial action.[8][9][10] This data is available from the Protein Data Bank (PDB ID: 3JQ4).[9]

Biological Activity and Mechanism of Action

Lankacidin C exhibits a dual spectrum of biological activity, functioning as both an antimicrobial and an antitumor agent.

Antimicrobial Activity

Lankacidin C is active against various Gram-positive bacteria.[3] Its mechanism of action is the inhibition of protein synthesis.[9]

  • Target: Binds to the peptidyl transferase center (PTC) of the 50S subunit of the bacterial ribosome.[9][11]

  • Effect: Interferes with peptide bond formation, thereby halting protein synthesis.[9]

  • Synergy: Exhibits synergistic activity with lankamycin, another antibiotic produced by S. rochei, which binds to a neighboring site on the ribosome.[9][11]

Antitumor Activity

Lankacidin C has demonstrated cytotoxicity against several cancer cell lines.[3]

Cell Line Activity
L1210 leukemiaActive[3]
B16 melanomaActive[3]
6C3 HED/OG lymphosarcomaActive[3]
HeLaIC50 > 100 µM[9]
T47DCytotoxic[12]

The primary mechanism of its antitumor activity is the stabilization of microtubules, similar to the action of paclitaxel.[12] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Mechanism of Action: Microtubule Stabilization

The following diagram illustrates the proposed mechanism of antitumor action of Lankacidin C.

G LC2 Lankacidin C (this compound) Stabilization Stabilization of Microtubules LC2->Stabilization Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Microtubules->Stabilization Disruption Disruption of Microtubule Dynamics Stabilization->Disruption Arrest Cell Cycle Arrest (G2/M phase) Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Mechanism of antitumor action of Lankacidin C via microtubule stabilization.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of Lankacidin C can be found in the supplementary information of the primary literature.[3][7][13] Below are generalized protocols for assessing its key biological activities.

In Vitro Translation Inhibition Assay

This assay is used to determine the antimicrobial activity of Lankacidin C by measuring its effect on bacterial protein synthesis.

  • System Preparation: A cell-free transcription/translation system (e.g., E. coli S30 extract) is prepared.[14][15]

  • Reaction Mixture: The reaction mixture typically contains the cell-free extract, a DNA template encoding a reporter gene (e.g., luciferase), amino acids, and energy sources.[14][16]

  • Inhibitor Addition: Lankacidin C is added to the reaction mixture at various concentrations. A control with no inhibitor is also prepared.

  • Incubation: The reaction is incubated at 37°C to allow for transcription and translation.

  • Quantification: The amount of reporter protein synthesized is quantified (e.g., by measuring luminescence for luciferase).

  • Analysis: The percentage of inhibition is calculated relative to the control, and the IC50 value is determined.

Microtubule Polymerization Assay

This assay assesses the antitumor activity of Lankacidin C by measuring its effect on tubulin polymerization.[17][18][19]

  • Tubulin Preparation: Purified tubulin is prepared in a polymerization buffer (e.g., PIPES buffer).[17]

  • Reaction Setup: The tubulin solution is placed in a temperature-controlled spectrophotometer. Lankacidin C, a positive control (e.g., paclitaxel), and a negative control (e.g., DMSO) are added to separate samples.

  • Initiation of Polymerization: GTP is added to initiate microtubule polymerization, and the temperature is raised to 37°C.

  • Monitoring: The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance (turbidity) at 340-350 nm over time.[19]

  • Data Analysis: The rate and extent of polymerization in the presence of Lankacidin C are compared to the controls to determine its microtubule-stabilizing effect.

Conclusion

Lankacidin C is a potent natural product with significant potential for development as both an antimicrobial and an antitumor agent. Its complex structure has spurred the development of innovative synthetic strategies, which in turn have enabled the creation of novel analogues with potentially improved properties. The dual mechanisms of action, targeting the bacterial ribosome and eukaryotic microtubules, make it a fascinating subject for further research in medicinal chemistry and chemical biology. This guide provides a foundational understanding of the synthesis, characterization, and biological activities of Lankacidin C to aid in these future endeavors.

References

An In-depth Technical Guide to the Solubility and Stability of Lankacidin C (LC-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lankacidin C, a polyketide antibiotic produced by Streptomyces rochei, has demonstrated significant antibacterial and antitumor activities. However, its therapeutic potential has been hindered by its inherent chemical instability. This technical guide provides a comprehensive overview of the available solubility and stability data for Lankacidin C. It is designed to be a valuable resource for researchers and drug development professionals working with this compound, offering insights into its physicochemical properties, degradation pathways, and handling considerations. This guide summarizes qualitative stability information and outlines the standard experimental protocols for determining solubility and stability, forming a foundational document for further investigation and formulation development.

Introduction

Lankacidin C is a macrocyclic polyketide that belongs to the lankacidin group of antibiotics.[1] It has garnered interest due to its potent biological activities, including efficacy against various bacterial strains and certain cancer cell lines.[2] Despite its promise, the development of Lankacidin C as a therapeutic agent has been challenging due to its chemical instability, primarily associated with the β-keto-δ-lactone core within its structure.[1][3] Understanding the solubility and stability of Lankacidin C is paramount for its effective use in research and for the development of stable pharmaceutical formulations.

Solubility Data

Precise quantitative solubility data for Lankacidin C in a range of solvents is not extensively documented in publicly available literature. However, based on its chemical structure and related studies, a qualitative solubility profile can be inferred.

Table 1: Qualitative Solubility Profile of Lankacidin C

Solvent ClassExpected SolubilityNotes
Aqueous Buffers Poorly SolubleThe large, complex macrocyclic structure with significant nonpolar regions suggests low solubility in water and aqueous buffer systems.
Polar Aprotic Solvents SolubleExpected to be soluble in solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are commonly used for stock solutions of similar complex natural products.
Alcohols SolubleExpected to be soluble in lower-chain alcohols like methanol (B129727) and ethanol.
Chlorinated Solvents SolubleLikely soluble in solvents such as chloroform (B151607) and dichloromethane.
Nonpolar Solvents Poorly SolubleExpected to have low solubility in nonpolar solvents like hexanes and ether.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4]

Objective: To determine the equilibrium solubility of Lankacidin C in a specific solvent.

Materials:

  • Lankacidin C (solid)

  • Selected solvent (e.g., phosphate-buffered saline pH 7.4, methanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of solid Lankacidin C to a glass vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vial to confirm the presence of undissolved solid.

  • Centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Carefully withdraw a clear aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of Lankacidin C in the diluted sample using a validated HPLC method.

  • Calculate the solubility of Lankacidin C in the solvent, expressed in mg/mL or mol/L.

Workflow for Shake-Flask Solubility Assay

G cluster_prep Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Add excess solid Lankacidin C to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 inc1 Agitate at constant temperature (24-48h) prep3->inc1 sep1 Centrifuge to pellet solid inc1->sep1 sep2 Collect clear supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Analyze by HPLC ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Workflow of the shake-flask solubility determination method.

Stability Data

Lankacidin C is known to be unstable under both mild acidic and basic conditions.[1][3] This instability is a critical factor to consider during its handling, storage, and formulation.

Table 2: Qualitative Stability Profile and Degradation Pathways of Lankacidin C

ConditionStabilityDegradation Pathway
Acidic (mild) UnstableProne to cleavage of the C2-C18 bond, leading to the opening of the macrocyclic ring.[1][5] This is a common degradation pathway for lankacidin-type antibiotics.
Basic (mild) UnstableThe β-keto-δ-lactone motif is susceptible to fragmentation via decarboxylation under basic conditions.[5]
Thermal UnspecifiedWhile specific data is lacking, the complex structure suggests potential for degradation at elevated temperatures. Empirical testing is recommended.
Photolytic UnspecifiedThe presence of a conjugated polyene system suggests potential sensitivity to light. Protection from light during handling and storage is advisable.

Experimental Protocol for Stability Testing (Forced Degradation Study)

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Objective: To investigate the degradation of Lankacidin C under various stress conditions.

Materials:

  • Lankacidin C solution (in a suitable solvent)

  • Hydrochloric acid (HCl) solution (for acidic stress)

  • Sodium hydroxide (B78521) (NaOH) solution (for basic stress)

  • Hydrogen peroxide (H₂O₂) solution (for oxidative stress)

  • Temperature-controlled oven (for thermal stress)

  • Photostability chamber (for photolytic stress)

  • HPLC system with a PDA or MS detector

Procedure:

  • Acidic Degradation: Mix the Lankacidin C solution with an acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60 °C) for a specified time. Neutralize the solution before analysis.

  • Basic Degradation: Mix the Lankacidin C solution with a basic solution (e.g., 0.1 M NaOH) and incubate at room temperature for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the Lankacidin C solution with an oxidizing agent (e.g., 3% H₂O₂) and incubate at room temperature for a specified time.

  • Thermal Degradation: Expose a solid sample or solution of Lankacidin C to elevated temperatures (e.g., 80 °C) for a defined period.

  • Photodegradation: Expose a solution of Lankacidin C to UV and visible light in a photostability chamber according to ICH guidelines.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Logical Flow of a Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis start Lankacidin C Sample acid Acidic (e.g., HCl, Heat) start->acid base Basic (e.g., NaOH) start->base oxidative Oxidative (e.g., H2O2) start->oxidative thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc degradants Identify & Quantify Degradants hplc->degradants pathway Elucidate Degradation Pathways degradants->pathway

Caption: Overview of the forced degradation study workflow.

Signaling Pathways and Mode of Action

Lankacidin C exerts its biological effects primarily by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, specifically at the peptidyl transferase center, thereby interfering with peptide bond formation.[5] This mechanism of action is distinct from some other classes of antibiotics, which may offer advantages against resistant strains.

Simplified Ribosomal Inhibition Pathway

G LC Lankacidin C Ribosome 50S Ribosomal Subunit LC->Ribosome Binds to PTC Peptidyl Transferase Center Ribosome->PTC Targets PeptideBond Peptide Bond Formation PTC->PeptideBond Inhibits ProteinSynth Protein Synthesis Inhibition PeptideBond->ProteinSynth

Caption: Simplified pathway of Lankacidin C's ribosomal inhibition.

Conclusion

Lankacidin C is a promising natural product with significant biological activity, but its inherent chemical instability presents a major hurdle for its development. This guide has summarized the current understanding of Lankacidin C's solubility and stability, highlighting its poor aqueous solubility and susceptibility to degradation in both acidic and basic environments. The provided experimental protocols for solubility and stability testing offer a framework for researchers to generate the quantitative data necessary for formulation development and further research. Future work should focus on obtaining precise quantitative solubility and stability data in a variety of pharmaceutically relevant solvents and conditions to facilitate the development of stable and effective delivery systems for this potent molecule. The synthesis of more stable analogues of Lankacidin C also remains a promising avenue for overcoming its stability limitations.[1]

References

LC-2 Safety and Toxicity Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LC-2 is a first-in-class, preclinical proteolysis-targeting chimera (PROTAC) designed to selectively degrade the KRASG12C mutant protein, a key driver in several cancers. As a bifunctional molecule, this compound covalently binds to the mutant cysteine of KRASG12C and recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the oncoprotein. This targeted degradation approach offers a promising therapeutic strategy to inhibit downstream signaling pathways, such as the MAPK/ERK cascade, that are critical for tumor cell proliferation and survival. This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, along with detailed experimental protocols and pathway visualizations to support ongoing research and development efforts.

Preclinical Safety and Toxicity Data

At the preclinical stage, comprehensive in vivo safety and toxicity data, such as LD50 (median lethal dose), MTD (maximum tolerated dose), and NOAEL (no-observed-adverse-effect-level), for this compound are not publicly available. However, initial studies in animal models have indicated a favorable safety profile with no significant toxicities observed at therapeutic doses. Animal body weight, a key indicator of general health in toxicology studies, has been monitored in preclinical trials with no significant adverse effects reported.

Table 1: In Vitro Degradation Efficacy of this compound
Cell LineCancer TypeKRAS G12C StatusDC50 (µM)Dmax (%)
NCI-H2030Non-Small Cell Lung CancerHomozygous0.59 ± 0.20~80
MIA PaCa-2Pancreatic CancerHomozygous0.32 ± 0.08~75
SW1573Non-Small Cell Lung CancerHomozygousNot ReportedNot Reported
NCI-H23Non-Small Cell Lung CancerHeterozygous0.25>50
NCI-H358Non-Small Cell Lung CancerHeterozygousNot Reported~50

DC50: Concentration at which 50% of maximal degradation is achieved. Dmax: Maximum percentage of degradation observed.

Mechanism of Action and Signaling Pathway

This compound operates through a PROTAC-mediated mechanism. It forms a ternary complex with the KRASG12C protein and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to KRASG12C, marking it for degradation by the proteasome. The degradation of KRASG12C effectively downregulates the MAPK/ERK signaling pathway, a critical cascade for cell growth and proliferation.

Diagram 1: this compound Mechanism of Action

LC2_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex LC2 This compound KRAS KRAS G12C LC2->KRAS Binds VHL VHL E3 Ligase LC2->VHL Recruits KRAS_VHL KRAS-LC2-VHL Proteasome Proteasome Ub Ubiquitin KRAS_VHL->Proteasome Degradation KRAS_VHL->Ub Ubiquitination MAPK_Pathway cluster_pathway KRAS/MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) GEF GEF RTK->GEF KRAS_GDP KRAS G12C-GDP (Inactive) GEF->KRAS_GDP GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation LC2_node This compound LC2_node->KRAS_GTP Degradation

Methodological & Application

LC-2 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for the investigational compound LC-2. The information is intended for researchers, scientists, and drug development professionals. The guidelines outlined below are based on currently available preclinical and clinical data. All personnel handling this compound should be familiar with standard laboratory safety procedures.

Dosage and Administration

The appropriate dosage and administration of this compound are dependent on the research model (in vitro, in vivo) and the specific experimental objectives. The following tables summarize the recommended dosage ranges based on preclinical and clinical studies.

Preclinical Dosage

Table 1: Recommended Dosage of this compound in Preclinical Models

Animal ModelRoute of AdministrationDosage RangeDosing FrequencyNotes
Mouse (Xenograft)Intravenous (IV)0.5 - 5 mg/kgOnce or twice weeklyHigher doses may be required for aggressive tumor models.
Mouse (Syngeneic)Intravenous (IV)5 mg/kgSingle doseOften used in combination with immunotherapy.
Rat (Toxicology)Intravenous (IV)Up to 60 mg/kgSingle doseTolerability studies to establish safety margins.
Non-human PrimateIntravenous (IV)Up to 25 mg/kgSingle dosePharmacokinetic and safety assessments.
Clinical Administration

Table 2: this compound Administration Guidelines in Clinical Trials

PhasePatient PopulationRoute of AdministrationDosageDosing ScheduleKey Considerations
Phase IAdult Healthy VolunteersOralSingle Ascending DoseOnceTo determine maximum tolerated dose (MTD).
Phase IIType 2 Diabetes MellitusOral2.5, 5, or 10 mgOnce dailyTo evaluate efficacy and safety.

Experimental Protocols

In Vitro Cell Viability Assay

This protocol describes the methodology for assessing the effect of this compound on the viability of cancer cell lines.

Materials:

  • This compound compound

  • Breast cancer cell lines (e.g., MDA-MB-468, MCF-7)

  • Cell culture medium and supplements

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed breast cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include vehicle control wells.

  • Incubate the plates for 120 hours.

  • After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure luminescence using a luminometer to determine cell viability.

In Vivo Xenograft Efficacy Study

This protocol details the procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Materials:

  • This compound compound

  • Female athymic nude mice

  • MCF-7 breast cancer cells

  • Vehicle control (e.g., PBS)

  • Calipers

  • Syringes and needles for intravenous injection

Procedure:

  • Inoculate female athymic nude mice subcutaneously in the flank with MCF-7 cells.

  • Monitor tumor growth regularly.

  • When tumors reach a size of 100-150 mm³, randomize the mice into treatment and control groups.

  • Administer this compound intravenously at the desired dose (e.g., 0.5, 2.5, or 5 mg/kg) on day 1 (single-dose regimen) or on days 1 and 7 (two-dose regimen). Administer vehicle to the control group.

  • Measure tumor volume and body weight twice weekly.

  • Euthanize mice when tumors reach a predetermined size or if significant body weight loss occurs.

  • Calculate tumor growth inhibition (%TGI) to assess efficacy.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound may exert its effects, based on its potential interaction with Toll-Like Receptor 2 (TLR2).

LC2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound TLR2 TLR2/1 This compound->TLR2 MyD88 MyD88 TLR2->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK MAPK TAK1->MAPK NFkB NF-κB IKK->NFkB JNK_p38 JNK/p38 MAPK->JNK_p38 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines JNK_p38->Cytokines

Caption: Proposed this compound signaling cascade via TLR2 activation.

Experimental Workflow for In Vivo Studies

The diagram below outlines a typical workflow for conducting preclinical in vivo experiments with this compound.

InVivo_Workflow start Start cell_culture Cell Culture (e.g., MCF-7) start->cell_culture inoculation Subcutaneous Inoculation in Mice cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization (Tumor size 100-150 mm³) tumor_growth->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring Tumor & Body Weight Measurement (2x/week) treatment->monitoring endpoint Endpoint Criteria Met (Tumor size / Body weight) monitoring->endpoint analysis Data Analysis (%TGI Calculation) endpoint->analysis end End analysis->end

Caption: Standard workflow for this compound in vivo efficacy studies.

Application Notes and Protocols for LC3-II in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to LC3-II and Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. This catabolic mechanism involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and fuses with lysosomes for degradation. Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a key protein in this pathway. The cytosolic form, LC3-I, is converted to the lipidated, membrane-bound form, LC3-II, during autophagosome formation. This conversion is a hallmark of autophagy, making LC3-II a widely used biomarker to monitor autophagic activity.[1][2][3] The amount of LC3-II is proportional to the number of autophagosomes, and its detection is crucial for studying autophagy in various physiological and pathological processes, including cancer, neurodegenerative diseases, and infectious diseases.[4][5]

Key Applications of LC3-II Detection

The analysis of LC3-II is central to a variety of research and drug development applications:

  • Monitoring Autophagic Flux: Assessing the overall process of autophagy, from autophagosome formation to lysosomal degradation.

  • Screening for Autophagy Modulators: Identifying compounds that either induce or inhibit autophagy is critical in drug discovery.

  • Cancer Research: Investigating the dual role of autophagy in tumor suppression and promotion.

  • Neurodegenerative Disease Studies: Understanding the role of autophagy in the clearance of protein aggregates associated with diseases like Alzheimer's and Parkinson's.

  • Infectious Disease Research: Studying how autophagy is modulated by pathogens and its role in host defense.

Experimental Techniques for LC3-II Analysis

The two primary methods for detecting and quantifying LC3-II are Western blotting and immunofluorescence.

Western Blotting for LC3-I to LC3-II Conversion

Western blotting is a robust technique to quantify the relative amounts of LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of an increase in autophagosome formation.[6]

Experimental Protocol: Western Blotting

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with experimental compounds (e.g., autophagy inducers like rapamycin (B549165) or inhibitors like chloroquine) for the desired time. Include untreated and vehicle-treated controls.[3]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease inhibitors.[7]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.[7]

    • Load 20-30 µg of protein per lane on a 12% or 15% polyacrylamide gel.[7]

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.[3][7]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]

    • Incubate the membrane with a primary antibody against LC3 overnight at 4°C.[7]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]

    • Quantify the band intensities for LC3-I and LC3-II using densitometry. The LC3-II/LC3-I ratio is then calculated.

Data Presentation: Quantitative Analysis of LC3-II by Western Blot

TreatmentLC3-I (Arbitrary Units)LC3-II (Arbitrary Units)LC3-II/LC3-I RatioFold Change vs. Control
Untreated Control1.20.40.331.0
Vehicle Control1.10.50.451.4
Rapamycin (100 nM)0.81.51.885.7
Chloroquine (50 µM)1.02.02.006.1
Test Compound A0.91.21.334.0

Note: The above data is illustrative. Actual results will vary depending on the cell type, treatment conditions, and antibody used.

Immunofluorescence for LC3-II Puncta Formation

Immunofluorescence allows for the visualization of LC3-II localization within the cell. Upon autophagy induction, LC3-II translocates to autophagosomes, appearing as distinct puncta.[8]

Experimental Protocol: Immunofluorescence

  • Cell Culture and Treatment:

    • Seed cells on sterile coverslips in a 24-well plate.

    • Treat cells with experimental compounds as described for Western blotting.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.[9]

  • Immunostaining:

    • Block non-specific binding with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against LC3 for 1 hour at room temperature.

    • Wash cells three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash cells three times with PBS.

  • Mounting and Visualization:

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Visualize the cells using a fluorescence microscope. Autophagosomes will appear as fluorescent puncta.

Data Presentation: Quantitative Analysis of LC3-II Puncta by Immunofluorescence

TreatmentAverage LC3 Puncta per CellStandard Deviation% of Cells with >10 Puncta
Untreated Control2.50.85%
Vehicle Control3.11.28%
Rapamycin (100 nM)15.84.585%
Chloroquine (50 µM)18.25.192%
Test Compound A12.43.975%

Note: The above data is illustrative. Quantification should be performed on a sufficient number of cells from multiple fields of view.

Signaling Pathways and Experimental Workflows

LC3 Processing and Autophagosome Formation Pathway

The following diagram illustrates the key steps in LC3 processing and its incorporation into the autophagosome membrane.

LC3_Pathway cluster_cytosol Cytosol cluster_autophagosome Autophagosome Membrane proLC3 pro-LC3 LC3_I LC3-I proLC3->LC3_I Atg4 Atg7 Atg7 (E1-like) LC3_I->Atg7 Atg3 Atg3 (E2-like) Atg7->Atg3 LC3-I LC3_II LC3-II Atg3->LC3_II + PE PE PE

Caption: LC3 processing and lipidation pathway.

Experimental Workflow for LC3-II Detection

This diagram outlines the general workflow for both Western blotting and immunofluorescence-based detection of LC3-II.

Experimental_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis & Protein Quantification start->lysis fix_perm Fixation & Permeabilization start->fix_perm sds_page SDS-PAGE & Western Blot lysis->sds_page immunoblot Immunoblotting with anti-LC3 sds_page->immunoblot wb_analysis Western Blot Analysis: LC3-II/LC3-I Ratio immunoblot->wb_analysis immunostain Immunostaining with anti-LC3 fix_perm->immunostain microscopy Fluorescence Microscopy immunostain->microscopy if_analysis Image Analysis: LC3 Puncta Quantification microscopy->if_analysis

Caption: Workflow for LC3-II detection methods.

Conclusion

Monitoring LC3-II levels is an indispensable tool in the study of autophagy. The detailed protocols and data presentation formats provided here offer a standardized approach for researchers and drug development professionals. Accurate and consistent measurement of LC3-II is essential for advancing our understanding of autophagy's role in health and disease and for the development of novel therapeutics that target this fundamental cellular process.

References

Application Notes and Protocols: Sample Preparation for Proteomics Coupled with Liquid Chromatography (LC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The quality and reproducibility of sample preparation are critical for successful proteomics analysis by mass spectrometry (MS).[1] In bottom-up proteomics, proteins are enzymatically digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed, generalized protocol for the in-solution digestion of protein samples, a common and flexible method for preparing complex protein mixtures for LC-MS analysis.[2] The workflow involves protein extraction, reduction and alkylation of cysteine residues, enzymatic digestion, and peptide cleanup.[1][3] Proper execution of these steps is essential to ensure efficient digestion and generate high-quality data.[4][5]

Data Presentation: Expected Yields

Quantitative outcomes can vary significantly based on sample type, cell line, and handling procedures. The following tables provide expected ranges for protein extraction and peptide cleanup to aid in experimental planning and quality control.

Table 1: Typical Protein Yield from Various Mammalian Cell Lines. Data represents the expected total protein yield from 1x10⁶ cells.

Cell LineOriginTypical Protein Yield (µg / 10⁶ cells)
A549 Human Lung Carcinoma250 - 350
CHO-K1 Hamster Ovary300 - 400
Caco-2 Human Colon Adenocarcinoma200 - 300
COS-7 Monkey Kidney Fibroblast350 - 450
HEK-293 Human Embryonic Kidney200 - 300
HeLa Human Cervical Adenocarcinoma300 - 400
HepG2 Human Liver Carcinoma400 - 500
Jurkat Human T-cell Leukemia100 - 150
MCF-7 Human Breast Adenocarcinoma350 - 450
NIH-3T3 Mouse Embryonic Fibroblast250 - 350
Vero Monkey Kidney Epithelial300 - 400

Data adapted from typical yields reported for various cell lines. Actual yields can vary.[6][7]

Table 2: Peptide Recovery Rates for C18 Desalting Methods.

C18 MethodBinding CapacityTypical Peptide RecoveryNotes
C18 Spin Tips (20 µL) Up to 10 µg> 85%Ideal for small samples; recovery can be lower for hydrophilic peptides.[8][9]
C18 Spin Columns (8 mg) Up to 30 µg> 85%Suitable for digests from 10 ng to 30 µg of protein.[9][10]
C18 Sep-Pak Cartridge Varies (e.g., 30 mg)40% - 95%Recovery is highly dependent on the peptide and optimization of the protocol.[11]
Experimental Workflows & Signaling Pathways

Visual representations of the experimental process and underlying chemical reactions provide a clear overview for planning and execution.

G cluster_0 Protein Preparation cluster_1 In-Solution Digestion cluster_2 Peptide Preparation cluster_3 Analysis CellPellet Cell Pellet / Tissue Lysis Lysis & Protein Extraction CellPellet->Lysis Lysis Buffer Quant Protein Quantification (BCA Assay) Lysis->Quant Reduce Reduction (DTT) Quant->Reduce Alkyl Alkylation (IAA) Reduce->Alkyl Incubate Digest Trypsin Digestion Alkyl->Digest Incubate o/n Quench Quench Reaction (Formic Acid) Digest->Quench Cleanup Peptide Cleanup (C18 Desalting) Quench->Cleanup Dry Dry & Reconstitute Cleanup->Dry LCMS LC-MS/MS Analysis Dry->LCMS

Figure 1. Overall workflow for bottom-up proteomics sample preparation.

G cluster_0 Reduction cluster_1 Alkylation Prot_SS Protein S-S Disulfide Bond DTT DTT (Dithiothreitol) Prot_SS->DTT Prot_SH Protein SH SH Reduced Cysteines DTT->Prot_SH Breaks Disulfide Bond IAA IAA (Iodoacetamide) Prot_SH->IAA Prot_Alkylated Protein S-IAA S-IAA Alkylated Cysteines IAA->Prot_Alkylated Capping Thiol Group

Figure 2. Chemical mechanism of cysteine reduction and alkylation.
Experimental Protocols

Safety Precaution: Always wear gloves, eye protection, and a lab coat. Handle all reagents in a fume hood where appropriate.

Protocol 1: Protein Extraction and Quantification
  • Cell Lysis:

    • Start with a cell pellet containing 1–5 million cells.

    • Add 100-200 µL of lysis buffer (e.g., RIPA buffer or 8M Urea in 50 mM Ammonium Bicarbonate).

    • Vortex vigorously and sonicate on ice (e.g., 3 cycles of 10 seconds ON, 30 seconds OFF) to ensure complete cell disruption and shear DNA.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (protein lysate) to a new, clean tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard method like the BCA (Bicinchoninic Acid) assay, following the manufacturer's instructions. This is crucial for ensuring the correct enzyme-to-protein ratio for digestion.

Protocol 2: In-Solution Protein Digestion

This protocol is optimized for digesting 10-100 µg of total protein.

  • Reduction:

    • Take a volume of lysate equivalent to 100 µg of protein and adjust the volume to 90 µL with 50 mM Ammonium Bicarbonate (AmBic).

    • Add 5 µL of 100 mM Dithiothreitol (B142953) (DTT) to achieve a final concentration of 5 mM.[12]

    • Vortex briefly and incubate at 60°C for 30 minutes to reduce protein disulfide bonds.[13][14][15]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add 5 µL of 200 mM Iodoacetamide (IAA) to achieve a final concentration of ~10 mM.[13]

    • Vortex and incubate for 30-45 minutes at room temperature in the dark (IAA is light-sensitive).[16][17] This step prevents the re-formation of disulfide bonds.[2]

  • Digestion:

    • Prepare sequencing-grade Trypsin by reconstituting it in 50 mM acetic acid to a stock concentration of 1 µg/µL.[18]

    • Add Trypsin to the protein sample at a ratio of 1:50 to 1:20 (enzyme:protein, w/w). For 100 µg of protein, add 2-5 µg of trypsin.[14][18]

    • Vortex gently and incubate overnight (12-16 hours) at 37°C.

Protocol 3: Peptide Desalting and Cleanup with C18 Spin Tips

This step is essential to remove salts, detergents, and other contaminants that interfere with LC-MS analysis.[5][19][20]

  • Acidification:

    • Stop the digestion by acidifying the sample with 10% Trifluoroacetic Acid (TFA) to a final concentration of 0.1-1%, bringing the pH to <4.[8]

  • Tip Equilibration:

    • Place a C18 spin tip into a clean collection tube.

    • Wet/activate the C18 resin by adding 20 µL of a solution containing 80% acetonitrile (B52724) (ACN) and 0.1% TFA. Centrifuge at 1,500 x g for 1 minute.[8]

    • Equilibrate the resin by adding 20 µL of 0.1% TFA in water. Centrifuge at 1,500 x g for 1 minute. Repeat this step.[8]

  • Sample Binding:

    • Load the acidified peptide sample (up to 150 µL) onto the equilibrated C18 tip.[10]

    • Centrifuge at 1,000 x g for 2-3 minutes, allowing the sample to slowly pass through the resin.[8]

  • Washing:

    • Wash the bound peptides by adding 20 µL of 0.1% TFA in water. Centrifuge at 1,500 x g for 1 minute. Repeat the wash step twice to ensure complete removal of salts.[8][15]

  • Elution:

    • Transfer the C18 tip to a new, clean collection tube.

    • Elute the purified peptides by adding 20 µL of elution buffer (e.g., 60% ACN, 0.1% TFA). Centrifuge at 1,500 x g for 1 minute.[8][15]

    • Repeat the elution step to maximize peptide recovery, collecting in the same tube.

  • Final Preparation:

    • Dry the eluted peptides completely in a vacuum centrifuge.

    • Reconstitute the dried peptides in a small volume (e.g., 20-50 µL) of LC-MS loading buffer (e.g., 2% ACN, 0.1% Formic Acid) before analysis.

    • The sample is now ready for injection into the LC-MS system.

References

Application Notes and Protocols for Protein Conjugation to Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of proteins to nanoparticles is a critical process in the development of advanced therapeutic and diagnostic agents. This technology leverages the unique physicochemical properties of nanoparticles as carriers and the high specificity of proteins, such as antibodies or enzymes, to achieve targeted delivery, enhanced imaging, and improved therapeutic efficacy. This document provides a detailed protocol for the covalent conjugation of a protein of interest, referred to herein as "Protein-X" (as a stand-in for the user's specified "LC-2," for which no specific public protocols are available), to functionalized nanoparticles. The primary method detailed is the widely used amine-reactive coupling via EDC/NHS chemistry, a robust and versatile technique for linking proteins to carboxylated nanoparticles. An alternative protocol for thiol-maleimide coupling is also presented.

General Considerations

Successful protein-nanoparticle conjugation requires careful consideration of several factors to ensure the stability of the conjugate and the retention of the protein's biological activity. Key considerations include the choice of conjugation chemistry, the nature of the nanoparticle surface, the use of linkers, and the purification and characterization of the final conjugate.[1][2][3] It is crucial to select a conjugation strategy that is compatible with the specific protein and nanoparticle system being used.

Part 1: Amine-Reactive Conjugation of Protein-X to Carboxylated Nanoparticles

This protocol describes the covalent attachment of Protein-X to nanoparticles functionalized with carboxyl groups using the zero-length crosslinkers 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS). This two-step process first activates the carboxyl groups on the nanoparticles to form a more stable amine-reactive intermediate, which then reacts with primary amines (e.g., on lysine (B10760008) residues) on the protein to form a stable amide bond.

Materials and Reagents
ReagentSupplierPurpose
Carboxylated NanoparticlesUser-definedNanoparticle scaffold
Protein-XUser-definedProtein to be conjugated
MES Buffer (Activation Buffer)e.g., Sigma-AldrichBuffer for nanoparticle activation (typically 50 mM, pH 6.0)
PBS or HEPES Buffer (Coupling Buffer)e.g., Thermo FisherBuffer for the conjugation reaction (typically pH 7.2-8.0)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)e.g., Thermo FisherActivates carboxyl groups
Sulfo-NHS (N-hydroxysulfosuccinimide)e.g., Thermo FisherStabilizes the EDC-activated intermediate
Quenching Solution (e.g., Tris or Glycine)e.g., Sigma-AldrichQuenches the reaction by blocking unreacted sites
Washing and Storage Buffer (e.g., PBS with BSA)User-definedFor purification and storage of the final conjugate
Experimental Protocol

Step 1: Nanoparticle Activation

  • Resuspend the carboxylated nanoparticles in MES buffer. If the nanoparticles are in a different buffer, they should be washed and resuspended in MES buffer.

  • Prepare fresh solutions of EDC and sulfo-NHS in cold MES buffer immediately before use.

  • Add the EDC and sulfo-NHS solutions to the nanoparticle suspension. The optimal molar ratio of EDC/sulfo-NHS to the carboxyl groups on the nanoparticles should be determined empirically, but a starting point is a 10-fold molar excess of each.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Protein Conjugation

  • Following activation, wash the nanoparticles to remove excess EDC and sulfo-NHS. This can be achieved by centrifugation or tangential flow filtration, depending on the nanoparticle size and stability.

  • Resuspend the activated nanoparticles in the coupling buffer (e.g., PBS, pH 7.4).

  • Immediately add the Protein-X solution to the activated nanoparticle suspension. The optimal molar ratio of protein to nanoparticles will need to be determined, but a starting point is a 1.5 to 2-fold molar excess of protein.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching and Purification

  • Add a quenching solution, such as Tris or glycine, to a final concentration of 50-100 mM to block any unreacted sites on the nanoparticles. Incubate for 30 minutes.

  • Purify the Protein-X-nanoparticle conjugates from unconjugated protein and other reagents. Common purification methods include centrifugation, size exclusion chromatography (SEC), or dialysis.[2]

Workflow Diagram for Amine-Reactive Conjugation

Amine_Reactive_Conjugation cluster_0 Step 1: Nanoparticle Activation cluster_1 Step 2: Protein Conjugation cluster_2 Step 3: Quenching & Purification NP_COOH Carboxylated Nanoparticles Activate Add EDC and Sulfo-NHS in MES Buffer (pH 6.0) NP_COOH->Activate Activated_NP Activated Nanoparticles (NHS-ester) Activate->Activated_NP Conjugate Mix in Coupling Buffer (PBS, pH 7.4) Activated_NP->Conjugate ProteinX Protein-X (with -NH2 groups) ProteinX->Conjugate Conjugated_NP Protein-X-Nanoparticle Conjugate (crude) Conjugate->Conjugated_NP Quench Add Quenching Solution (e.g., Tris) Conjugated_NP->Quench Purify Purification (e.g., Centrifugation, SEC) Quench->Purify Final_Product Purified Conjugate Purify->Final_Product

Caption: Workflow for amine-reactive conjugation of proteins to nanoparticles.

Part 2: Thiol-Maleimide Conjugation of Protein-X to Maleimide-Functionalized Nanoparticles

This protocol is an alternative for proteins that have available thiol groups (cysteines) or can be chemically modified to introduce them. It involves the reaction of a thiol group on the protein with a maleimide (B117702) group on the nanoparticle surface, forming a stable thioether bond. This method can offer more site-specific conjugation if the thiol group is unique.

Materials and Reagents
ReagentSupplierPurpose
Maleimide-Functionalized NanoparticlesUser-definedNanoparticle scaffold
Thiol-containing Protein-XUser-definedProtein to be conjugated
Reaction Buffer (e.g., PBS with EDTA)e.g., Thermo FisherBuffer for the conjugation reaction (typically pH 6.5-7.5)
Reducing Agent (e.g., TCEP) (Optional)e.g., Thermo FisherReduces disulfide bonds to generate free thiols
Quenching Solution (e.g., Cysteine)e.g., Sigma-AldrichQuenches the reaction by blocking unreacted maleimide groups
Washing and Storage BufferUser-definedFor purification and storage of the final conjugate
Experimental Protocol

Step 1: Protein Preparation (Optional)

  • If the protein's thiol groups are in the form of disulfide bonds, they will need to be reduced. Incubate the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.

  • Remove the excess reducing agent using a desalting column.

Step 2: Conjugation Reaction

  • Resuspend the maleimide-functionalized nanoparticles in the reaction buffer.

  • Add the thiol-containing Protein-X to the nanoparticle suspension. A 1.5 to 5-fold molar excess of protein is a common starting point.

  • Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching and Purification

  • Add a quenching solution, such as free cysteine, to block any unreacted maleimide groups.

  • Purify the conjugate using methods described in the amine-reactive protocol.

Workflow Diagram for Thiol-Maleimide Conjugation

Thiol_Maleimide_Conjugation cluster_0 Step 1: Protein Preparation (Optional) cluster_1 Step 2: Conjugation Reaction cluster_2 Step 3: Quenching & Purification Protein_S_S Protein-X with Disulfide Bonds Reduce Reduce with TCEP Protein_S_S->Reduce Protein_SH Thiol-containing Protein-X Reduce->Protein_SH Conjugate Mix in Reaction Buffer (pH 6.5-7.5) Protein_SH->Conjugate NP_Maleimide Maleimide-Functionalized Nanoparticles NP_Maleimide->Conjugate Conjugated_NP Protein-X-Nanoparticle Conjugate (crude) Conjugate->Conjugated_NP Quench Add Quenching Solution (e.g., Cysteine) Conjugated_NP->Quench Purify Purification (e.g., Centrifugation, SEC) Quench->Purify Final_Product Purified Conjugate Purify->Final_Product

Caption: Workflow for thiol-maleimide conjugation of proteins to nanoparticles.

Part 3: Characterization of Protein-Nanoparticle Conjugates

After purification, it is essential to characterize the conjugates to confirm successful conjugation and assess their properties.

Recommended Characterization Techniques
TechniquePurpose
Dynamic Light Scattering (DLS)Measures hydrodynamic diameter and size distribution to assess aggregation.[4]
Zeta Potential AnalysisDetermines surface charge, which can indicate successful protein coating.[4]
UV-Vis SpectroscopyCan be used to quantify protein and nanoparticle concentrations.[4]
Transmission Electron Microscopy (TEM)Visualizes nanoparticle size, morphology, and can sometimes show a protein corona.[4][5]
Gel Electrophoresis (SDS-PAGE)To confirm the presence of the protein on the nanoparticles and assess purity.
Functional AssaysTo ensure that the conjugated protein retains its biological activity (e.g., enzyme activity, binding affinity).

Summary of Quantitative Parameters for Optimization

The following table provides a starting point for optimizing the conjugation reaction. The exact conditions will vary depending on the specific protein and nanoparticles used.

ParameterAmine-Reactive Coupling (EDC/NHS)Thiol-Maleimide Coupling
Nanoparticle Activation
Activation Buffer pH5.5 - 6.5N/A
Molar Ratio (EDC:Carboxyl)2:1 to 10:1N/A
Molar Ratio (Sulfo-NHS:EDC)1:1 to 2:1N/A
Activation Time15 - 30 minutesN/A
Conjugation Reaction
Coupling Buffer pH7.2 - 8.06.5 - 7.5
Molar Ratio (Protein:Nanoparticle)1:1 to 10:11:1 to 10:1
Reaction Time2 - 4 hours at RT or O/N at 4°C1 - 2 hours at RT or O/N at 4°C
Quenching
Quenching AgentTris, Glycine, EthanolamineCysteine, 2-Mercaptoethanol
Quenching Time30 minutes30 minutes

Note: RT = Room Temperature; O/N = Overnight. These are starting recommendations and should be optimized for each specific system.

Conclusion

This document provides a comprehensive guide for the conjugation of proteins to nanoparticles using two common and effective covalent strategies. By following these protocols and optimizing the reaction conditions, researchers can successfully generate stable and functional protein-nanoparticle conjugates for a wide range of applications in research, diagnostics, and therapeutics. Thorough characterization of the final product is critical to ensure its quality and performance.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting LC-2 Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on how to address insolubility issues encountered with LC-2 in aqueous solutions during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: My this compound powder is not dissolving in my aqueous buffer. What should I do?

A: Direct dissolution of hydrophobic compounds like this compound in aqueous buffers is often challenging. It is recommended to first prepare a concentrated stock solution in a suitable organic solvent.

  • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of many research compounds due to its high solvating power.[1][2] Other potential organic solvents include ethanol (B145695) or dimethylformamide (DMF). The choice of solvent may depend on the specific experimental system and cell type, as high concentrations of organic solvents can be toxic to cells.[2]

  • Initial Troubleshooting Steps:

    • Consult the compound's datasheet for recommended solvents and solubility information.

    • If no information is available, start with DMSO to prepare a stock solution.

    • Ensure the this compound powder and solvent are at room temperature before mixing.

    • Vortex the solution thoroughly. Gentle warming (e.g., in a 37°C water bath) can aid dissolution, but be cautious as heat can degrade some compounds.

2. Q: I have prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?

A: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. The key is to ensure the final concentration of the organic solvent in the aqueous solution is sufficient to maintain the solubility of this compound, while also being compatible with your experimental system.

  • Solvent Concentration: The final concentration of DMSO in your aqueous solution should typically be kept below 1%, and ideally below 0.1%, to minimize toxicity to cells.[2] However, for some less sensitive assays, up to 2% may be tolerated. It is crucial to determine the optimal final solvent concentration for your specific experiment.

  • Troubleshooting Strategies:

    • Increase the final DMSO concentration: If your experiment allows, slightly increasing the final percentage of DMSO in your working solution can help keep this compound dissolved. Always include a vehicle control (buffer with the same final DMSO concentration without this compound) in your experiments.

    • Use a different solvent: If DMSO is not providing the desired solubility at a tolerable final concentration, consider preparing the stock solution in another organic solvent like ethanol or DMF.

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in your aqueous buffer. This can sometimes help to avoid rapid precipitation.

    • Pluronic F-68: For in vivo or cell culture experiments, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the final aqueous solution can help to maintain the solubility of hydrophobic compounds.

Below is a table summarizing recommended starting concentrations for common solvents.

SolventRecommended Stock ConcentrationRecommended Final Concentration in Aqueous SolutionNotes
DMSO10-50 mM< 0.5% (v/v)Widely used, but can be toxic to some cell lines at higher concentrations.[2]
Ethanol10-20 mM< 1% (v/v)Can be less toxic than DMSO for certain applications.
DMF10-50 mM< 0.5% (v/v)Use with caution, as it is a more aggressive solvent.

3. Q: Can I store my this compound stock solution? If so, under what conditions?

A: Proper storage of stock solutions is critical to maintain the integrity of the compound.

  • Storage Temperature: For long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C.[3] This minimizes degradation and solvent evaporation.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation and precipitation.[3] It is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.

  • Light Sensitivity: Protect the stock solution from light by storing it in an amber vial or a container wrapped in aluminum foil, as some compounds are light-sensitive.

  • Stability in DMSO: While DMSO is a robust solvent, the stability of a compound in DMSO can be affected by the presence of water.[3][4] It is recommended to use anhydrous DMSO to prepare stock solutions to minimize hydrolysis of the compound over time. Studies have shown that many compounds are stable in DMSO for extended periods when stored properly.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight to be provided by the user)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. The formula is: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) .

  • Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can be used if necessary.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C, protected from light.

Visual Guides

Below are diagrams to assist in troubleshooting and experimental planning.

TroubleshootingWorkflow start This compound Insolubility Issue check_stock Is a stock solution in organic solvent prepared? start->check_stock prepare_stock Prepare a concentrated stock solution in DMSO or other suitable organic solvent. check_stock->prepare_stock No check_precipitation Does the compound precipitate upon dilution in aqueous buffer? check_stock->check_precipitation Yes prepare_stock->check_precipitation troubleshoot_dilution Troubleshoot Dilution Process check_precipitation->troubleshoot_dilution Yes end_soluble This compound is soluble in the working solution. check_precipitation->end_soluble No troubleshoot_dilution->end_soluble Successful end_insoluble Further optimization needed. Consider formulation strategies. troubleshoot_dilution->end_insoluble Unsuccessful

Caption: A logical workflow for troubleshooting this compound insolubility issues.

ExperimentalWorkflow weigh 1. Weigh this compound Powder add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Vortex to Dissolve add_solvent->dissolve aliquot 4. Aliquot Stock Solution dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Experimental workflow for preparing an this compound stock solution.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates LC2 This compound LC2->Kinase1 Inhibits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: A hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Optimizing LC3 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Note on Terminology

This technical support guide focuses on the optimization of LC3 (Microtubule-associated protein 1A/1B-light chain 3) for in vitro assays. The user query specified "LC-2," which is likely a typographical error for the widely studied autophagy marker, LC3. All information herein pertains to the analysis of LC3A, LC3B, and/or LC3C.

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the effective measurement of LC3 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are LC3-I and LC3-II, and why are they important?

A1: Microtubule-associated protein light chain 3 (LC3) is a key protein marker for autophagy, a cellular process for degrading and recycling cellular components.[1] It exists in two main forms:

  • LC3-I: The cytosolic, unprocessed form of LC3. Following synthesis, the pro-LC3 protein is cleaved by the protease Atg4 to generate LC3-I.

  • LC3-II: The lipidated form, where LC3-I is covalently conjugated to phosphatidylethanolamine (B1630911) (PE).[2] This conversion allows LC3-II to be recruited and integrated into the membranes of forming autophagosomes.[1] The conversion of LC3-I to LC3-II and the total amount of LC3-II are widely used indicators of autophagosome formation and, by extension, autophagic activity.[3]

Q2: What is "autophagic flux" and why is measuring only LC3-II levels insufficient?

A2: Autophagic flux refers to the entire dynamic process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the degradation of their contents.[4][5] A static measurement of LC3-II levels at a single time point can be misleading.[6] An accumulation of LC3-II could mean either:

  • Increased Autophagy Induction: More autophagosomes are being formed.

  • Blocked Autophagic Degradation: Autophagosomes are forming but are not being efficiently cleared by lysosomes.[7]

To accurately measure autophagic flux, it is crucial to compare LC3-II levels in the presence and absence of lysosomal inhibitors (like Bafilomycin A1 or Chloroquine).[3][8] A further increase in LC3-II levels after adding an inhibitor confirms that the pathway was active.[9]

Q3: Should I use the LC3-II/LC3-I ratio or normalize LC3-II to a loading control?

A3: While the ratio of LC3-II to LC3-I was previously used, it is now recommended to normalize the amount of LC3-II to a stable housekeeping protein (like β-actin or GAPDH).[1][6] This is because many antibodies show different affinities for LC3-I and LC3-II, with LC3-II often being detected with much higher sensitivity.[3][7][10] Therefore, a simple ratio of the two bands on a Western blot may not accurately reflect their true stoichiometry.[3] Comparing the normalized LC3-II levels between different experimental conditions is considered a more reliable approach.[6]

Q4: Which LC3 isoform (A, B, or C) should I study?

A4: Mammals have three main LC3 isoforms (paralogs): LC3A, LC3B, and LC3C, which have different expression patterns across tissues.[11] LC3B is the most commonly studied and used isoform for autophagy assays.[7] It is advisable to check the expression patterns of the isoforms in your specific cell or tissue model to select the most relevant one for your research.[1]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the core signaling pathway for LC3 conversion, a standard experimental workflow for measuring autophagic flux, and a troubleshooting decision tree.

LC3_Signaling_Pathway cluster_initiation Autophagy Initiation cluster_vesicle Vesicle Nucleation cluster_elongation Autophagosome Elongation & Maturation ULK1 ULK1 Complex Beclin1 Beclin-1 Complex (PI3K Class III) ULK1->Beclin1 Activates ULK1->Beclin1 mTOR mTOR (Active) mTOR->ULK1 Inhibits mTOR->ULK1 Nutrient_Stress Nutrient Stress (e.g., Starvation) Nutrient_Stress->mTOR Inhibits Nutrient_Stress->mTOR proLC3 pro-LC3 LC3_I LC3-I (Cytosolic) proLC3->LC3_I Cleavage LC3_II LC3-II (Membrane-bound) LC3_I->LC3_II Lipidation (Conjugation) Autophagosome Autophagosome LC3_II->Autophagosome Recruitment ATG4 Atg4 ATG7_ATG3 Atg7, Atg3 (E1/E2-like enzymes) PE PE PE->LC3_II

Caption: Core signaling pathway of LC3 lipidation during autophagy.

LC3_Turnover_Workflow start Seed Cells treatment Apply Experimental Treatment (e.g., Drug Compound) start->treatment split treatment->split lys_inhibitor Add Lysosomal Inhibitor (e.g., Bafilomycin A1) split->lys_inhibitor + Inhibitor no_inhibitor Add Vehicle Control split->no_inhibitor - Inhibitor incubation Incubate (2-4 hours) lys_inhibitor->incubation no_inhibitor->incubation harvest Harvest Cells & Lyse incubation->harvest wb Western Blot for LC3 & Loading Control harvest->wb analysis Quantify LC3-II Bands wb->analysis conclusion Calculate Autophagic Flux (Compare +/- Inhibitor) analysis->conclusion WB_Troubleshooting start Problem: Weak or No LC3-II Band check_positive Is the positive control (e.g., Chloroquine-treated) visible? start->check_positive check_protein Is the loading control (e.g., Actin) visible? check_positive->check_protein Yes sol_antibody Troubleshoot Antibody: - Increase concentration - Test a new antibody check_positive->sol_antibody No sol_transfer Troubleshoot Transfer: - Use 0.2µm PVDF membrane - Ensure 20% methanol (B129727) in buffer - Check transfer time/voltage check_protein->sol_transfer No sol_lysis Troubleshoot Lysis/Sample: - Use fresh lysates - Add protease inhibitors - Increase protein load (20-30µg) - Induce autophagy (starvation) check_protein->sol_lysis Yes

References

Technical Support Center: Improving Licochalcone C (LC-2) Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "LC-2" has been interpreted as Licochalcone C for this technical support guide, based on the common challenge of improving the bioavailability of poorly soluble natural compounds in research. The information provided should be adapted based on the specific characteristics of your molecule.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies aimed at improving the bioavailability of Licochalcone C.

Frequently Asked Questions (FAQs)

Q1: What is Licochalcone C and why is its oral bioavailability typically low?

A1: Licochalcone C is a flavonoid found in the roots of licorice (Glycyrrhiza species).[1] Its therapeutic potential, including anti-inflammatory and anti-cancer properties, is often limited by low oral bioavailability.[1] The primary reasons for this are:

  • Poor Aqueous Solubility: Licochalcone C is a lipophilic molecule, meaning it has low solubility in the aqueous environment of the gastrointestinal (GI) tract. This poor solubility limits its dissolution, which is a critical step for absorption.

  • First-Pass Metabolism: After absorption from the gut, Licochalcone C may undergo significant metabolism in the intestinal wall and the liver before it reaches systemic circulation. This "first-pass effect" can inactivate the compound, reducing the amount of active drug that reaches the target tissues.

Q2: What are the principal strategies to enhance the in vivo bioavailability of Licochalcone C?

A2: The main strategies focus on improving its solubility and protecting it from premature metabolism. These can be broadly categorized as formulation-based approaches:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a higher dissolution rate.

  • Lipid-Based Formulations: Encapsulating Licochalcone C in lipid-based systems such as liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.

  • Polymeric Nanoparticles: Loading Licochalcone C into biodegradable polymer nanoparticles can protect it from degradation in the GI tract and provide controlled release.

  • Solid Dispersions: Dispersing Licochalcone C in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.

  • Complexation: Using molecules like cyclodextrins to form inclusion complexes can increase the aqueous solubility of Licochalcone C.

Q3: Which signaling pathways are known to be modulated by Licochalcone C?

A3: In vitro studies have shown that Licochalcone C can modulate several key cellular signaling pathways, making it a compound of interest for various diseases. These pathways include:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)[1]

  • PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B)[1]

  • MAPK (Mitogen-Activated Protein Kinase)[1]

  • JAK2/STAT3 (Janus Kinase 2/Signal Transducer and Activator of Transcription 3)[1]

  • ROS/MAPK (Reactive Oxygen Species/Mitogen-Activated Protein Kinase)[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High variability in plasma concentrations between animals. - Inconsistent dosing volume or technique.- Formulation instability (e.g., precipitation of Licochalcone C in the vehicle).- Individual differences in animal physiology (e.g., gastric emptying time, metabolism).- Ensure accurate and consistent oral gavage technique.- Check the stability of your formulation over the dosing period. Consider preparing fresh formulations daily.- Increase the number of animals per group to account for biological variability.
Low or undetectable plasma concentrations of Licochalcone C. - Insufficient oral absorption due to poor solubility.- Rapid metabolism (first-pass effect).- Incorrect dose level.- Analytical method not sensitive enough.- Employ a bioavailability-enhancing formulation (e.g., lipid-based nanoparticles, solid dispersion).- Consider co-administration with a metabolic inhibitor (requires careful justification and ethical consideration).- Perform a dose-ranging study to determine an appropriate dose.- Validate your LC-MS/MS method to ensure it has the required sensitivity (Lower Limit of Quantification).
Precipitation of Licochalcone C in the dosing vehicle. - The concentration of Licochalcone C exceeds its solubility in the chosen vehicle.- pH or temperature changes affecting solubility.- Determine the solubility of Licochalcone C in various pharmaceutically acceptable vehicles to find a suitable one.- Use co-solvents or solubilizing agents.- Prepare a suspension with a uniform particle size if a solution is not feasible.
No clear dose-response relationship in efficacy studies. - Saturation of absorption mechanisms at higher doses.- Non-linear pharmacokinetics.- Characterize the pharmacokinetic profile at different dose levels.- Use a formulation that provides more linear and predictable absorption.

Data Presentation: Enhancing Bioavailability of Licochalcone Analogs

While specific quantitative data for Licochalcone C is limited in the public domain, studies on its closely related isomer, Licochalcone A, demonstrate the potential of formulation strategies. The following table summarizes pharmacokinetic data from a study on Licochalcone A-loaded casein-pectin nanoparticles (LCA-CS-P) compared to free Licochalcone A, illustrating a significant improvement in oral bioavailability.

Parameter Free Licochalcone A Licochalcone A-Loaded Nanoparticles (LCA-CS-P) Fold Increase Reference
AUC (Area Under the Curve) --2.47[2]
Particle Size N/A228 ± 3.56 nmN/A[2]
Encapsulation Efficiency N/A88.6 ± 1.12 %N/A[2]

This data for Licochalcone A is presented as an example of the potential for bioavailability enhancement of related chalcones.

Experimental Protocols

Preparation of Licochalcone C-Loaded Liposomes (General Protocol)

Objective: To prepare a liposomal formulation to enhance the oral bioavailability of Licochalcone C.

Materials:

Methodology:

  • Lipid Film Hydration Method: a. Dissolve Licochalcone C, SPC, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask. b. Remove the organic solvents using a rotary evaporator to form a thin lipid film on the inner wall of the flask. c. Place the flask under a vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Vesicle Size Reduction: a. To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to high-pressure homogenization.

  • Purification: a. Remove the unencapsulated Licochalcone C by centrifugation or dialysis.

  • Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Calculate the encapsulation efficiency by quantifying the amount of Licochalcone C in the liposomes and the total amount used.

In Vivo Pharmacokinetic Study in Rats (General Protocol)

Objective: To evaluate the oral bioavailability of a Licochalcone C formulation compared to a control suspension.

Animals:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

Methodology:

  • Animal Acclimatization and Fasting: a. Acclimatize the rats for at least one week before the experiment. b. Fast the animals overnight (12-18 hours) before dosing, with free access to water.

  • Dosing: a. Divide the rats into at least two groups: a control group receiving a Licochalcone C suspension and a test group receiving the bioavailability-enhanced formulation (e.g., liposomes). b. Administer the formulations orally via gavage at a predetermined dose.

  • Blood Sampling: a. Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or another appropriate site into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: a. Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. b. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: a. Develop and validate a sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Licochalcone C in plasma. b. Extract Licochalcone C from the plasma samples, typically using protein precipitation or liquid-liquid extraction. c. Analyze the samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: a. Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including:

    • Cmax (Maximum plasma concentration)
    • Tmax (Time to reach Cmax)
    • AUC (Area under the plasma concentration-time curve) b. Calculate the relative bioavailability of the test formulation compared to the control suspension.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_animal_study Animal Study cluster_analysis Sample & Data Analysis cluster_outcome Outcome prep_control Prepare Control (Licochalcone C Suspension) dosing Oral Administration (Gavage) prep_control->dosing prep_test Prepare Test Formulation (e.g., Nanoparticles) prep_test->dosing animal_groups Group and Fast Animals animal_groups->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_sep Plasma Separation blood_sampling->plasma_sep lcms_analysis LC-MS/MS Quantification plasma_sep->lcms_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) lcms_analysis->pk_analysis bioavailability Determine Relative Bioavailability pk_analysis->bioavailability

Caption: Experimental workflow for assessing the oral bioavailability of Licochalcone C formulations in an animal model.

signaling_pathways cluster_pro_apoptotic Pro-Apoptotic / Anti-Proliferative Effects cluster_anti_inflammatory Anti-Inflammatory Effects LC2 Licochalcone C PI3K_Akt PI3K/Akt Pathway LC2->PI3K_Akt Inhibits JAK2_STAT3 JAK2/STAT3 Pathway LC2->JAK2_STAT3 Inhibits ROS_MAPK ROS/MAPK Pathway LC2->ROS_MAPK Modulates NFkB NF-κB Pathway LC2->NFkB Inhibits

Caption: Key signaling pathways modulated by Licochalcone C.

troubleshooting_tree start Low Bioavailability Observed q1 Is the compound fully dissolved in the dosing vehicle? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is there high first-pass metabolism expected? a1_yes->q2 solubility_issue Action: Improve Solubility - Use co-solvents - Reduce particle size - Formulate as solid dispersion a1_no->solubility_issue a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No metabolism_issue Action: Protect from Metabolism - Use lipid-based carriers (liposomes) - Use polymeric nanoparticles a2_yes->metabolism_issue q3 Is permeability the issue? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No permeability_issue Action: Use Permeation Enhancers (with caution) a3_yes->permeability_issue re_evaluate Re-evaluate formulation strategy a3_no->re_evaluate

Caption: Decision tree for troubleshooting low bioavailability of Licochalcone C.

References

Technical Support Center: Overcoming Acquired Resistance to Targeted Therapies in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to acquired resistance to targeted therapies in cancer cell lines. The information is presented in a question-and-answer format and includes detailed experimental protocols and data interpretation.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to a targeted inhibitor, has developed resistance. How can I confirm and quantify this resistance?

A1: The first step is to quantify the level of resistance by comparing the half-maximal inhibitory concentration (IC50) of the resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value confirms acquired resistance.[1][2]

Experimental Protocol: Determining IC50 using a Cell Viability Assay

This protocol describes a common method for assessing cell viability and determining the IC50 value of a drug.

  • Materials:

    • Parental (sensitive) and suspected resistant cancer cell lines

    • Complete cell culture medium

    • Targeted inhibitor stock solution (e.g., EGFR inhibitor, BCL-2 inhibitor)

    • 96-well plates

    • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

    • Microplate reader

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

  • Procedure:

    • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a predetermined optimal density. Incubate overnight to allow for cell attachment.[3]

    • Drug Treatment: Prepare serial dilutions of the targeted inhibitor in complete medium. The concentration range should bracket the expected IC50 values for both sensitive and resistant cells. Remove the old medium from the plates and add the medium containing the different drug concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).[1]

    • Incubation: Incubate the plates for a period that allows for at least one to two cell divisions (typically 48-72 hours).[4]

    • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.

    • Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

    • Data Analysis:

      • Normalize the readings to the vehicle-treated control wells to determine the percentage of cell viability.

      • Plot the percentage of cell viability against the logarithm of the drug concentration.

      • Use non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.[1]

Data Presentation: Example IC50 Values

Cell LineDrugIC50 (Sensitive)IC50 (Resistant)Fold Resistance
NCI-H1975 (NSCLC)Gefitinib10 nM>10 µM>1000
MOLM-13 (AML)BAY12511525 nM500 nM100
MDA-MB-231 (Breast)Gemcitabine25 nM250 nM10

Note: These are example values and will vary depending on the specific cell line and drug.

Q2: What are the common molecular mechanisms that drive acquired resistance to targeted therapies?

A2: Acquired resistance to targeted therapies is often multifactorial but typically involves one or more of the following mechanisms:

  • Secondary Mutations in the Drug Target: The most common mechanism is the acquisition of a secondary mutation in the gene encoding the drug target, which can prevent the inhibitor from binding effectively. A classic example is the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR) gene, which confers resistance to first-generation EGFR inhibitors.[2] Another example is the L156F mutation in CDK9, which drives resistance to CDK9 inhibitors.[5]

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway, thereby maintaining proliferation and survival.[2] For instance, amplification of the MET proto-oncogene can activate downstream signaling independently of EGFR.[2] Similarly, activation of the PI3K-AKT pathway has been observed in response to BTK inhibitor resistance.[6]

  • Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as BCL-2 family members like Mcl-1, can render cells resistant to apoptosis-inducing drugs.[7]

  • Epigenetic Alterations: Changes in DNA methylation and histone modifications can alter gene expression patterns, leading to the activation of resistance-conferring genes.[8]

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport the drug out of the cell, reducing its intracellular concentration and efficacy.

Troubleshooting Guides

Problem: My cell line shows a high degree of resistance to my targeted inhibitor. How do I investigate the underlying mechanism?

Solution Workflow:

This workflow outlines a systematic approach to identifying the mechanism of resistance in your cell line.

G cluster_0 Initial Observation start Resistant Cell Line Identified (High IC50) seq Sequence Target Gene (e.g., EGFR, BTK, CDK9) start->seq rna_seq RNA Sequencing start->rna_seq wb Western Blot for Downstream Signaling (p-AKT, p-ERK) start->wb rtk_array Phospho-RTK Array start->rtk_array mutation Target Gene Mutation seq->mutation other Other Mechanisms (e.g., Epigenetic, Efflux) rna_seq->other bypass Bypass Pathway Activation wb->bypass rtk_array->bypass combo Combination Therapy (e.g., with bypass pathway inhibitor) knockdown Gene Knockdown/Knockout (e.g., shRNA, CRISPR) mutation->combo Use next-gen inhibitor bypass->combo bypass->knockdown

Caption: Workflow for investigating drug resistance mechanisms.

Step-by-Step Guide:

  • Check for Target Gene Mutations:

    • Method: Perform Sanger sequencing or Next-Generation Sequencing (NGS) of the gene encoding the drug target.[2]

    • Interpretation: The presence of a known resistance mutation (e.g., EGFR T790M) is a strong indicator of the resistance mechanism.

    • Troubleshooting: If no known mutations are found, consider the possibility of novel mutations or non-genetic resistance mechanisms.

  • Analyze Downstream Signaling Pathways:

    • Method: Use Western blotting to assess the phosphorylation status of key downstream signaling proteins, such as AKT and ERK, in the presence and absence of the drug.[2]

    • Interpretation: Sustained or increased phosphorylation of these proteins in the resistant cell line, even with drug treatment, suggests the activation of a bypass pathway.[2]

    • Experimental Protocol: Western Blotting

      • Cell Lysis: Treat sensitive and resistant cells with and without the inhibitor for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

      • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

      • SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

      • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

      • Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of your proteins of interest (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK).

      • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[2]

  • Screen for Activated Receptor Tyrosine Kinases (RTKs):

    • Method: A phospho-RTK array can be used to simultaneously screen for the activation of multiple RTKs.

    • Interpretation: The identification of a hyper-phosphorylated RTK in the resistant line can reveal the specific bypass pathway that has been activated.

Problem: I have identified a bypass pathway as the mechanism of resistance. How can I overcome this?

Solution: Combination Therapy

Once a bypass pathway is identified, a rational approach is to use a combination of the primary targeted inhibitor and an inhibitor of the activated bypass pathway.

Signaling Pathway: EGFR and MET Bypass Resistance

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS MET MET MET->PI3K MET->RAS Resistance Resistance: MET Amplification Bypasses EGFR Blockade AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EGFR_inhibitor EGFR Inhibitor (e.g., Gefitinib) EGFR_inhibitor->EGFR MET_inhibitor MET Inhibitor (e.g., Crizotinib) MET_inhibitor->MET

Caption: EGFR signaling and MET bypass resistance mechanism.

Experimental Strategy:

  • Hypothesis: Dual inhibition of EGFR and the identified bypass pathway (e.g., MET) will restore sensitivity.

  • Experiment: Treat the resistant cell line with the EGFR inhibitor alone, the bypass pathway inhibitor alone, and the combination of both drugs at various concentrations.

  • Analysis: Use a cell viability assay to determine if the combination therapy synergistically reduces cell viability compared to the single agents. Combination effects can be quantified using methods such as the Chou-Talalay method to calculate a combination index (CI).

  • Expected Outcome: A synergistic effect (CI < 1) would support the hypothesis that the identified bypass pathway is a key driver of resistance and that combination therapy is a viable strategy to overcome it.[2]

This technical support center provides a foundational guide for researchers encountering drug resistance in their cell line models. For more specific inquiries or advanced troubleshooting, consulting relevant literature and technical experts is recommended.

References

Technical Support Center: Optimizing LC-2 Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in determining the optimal incubation time for "LC-2" to achieve its maximum intended effect in experimental settings. Since "this compound" is a placeholder for a user-specific experimental agent, the principles and protocols outlined here are generalized for broad applicability.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting range for this compound incubation time?

A1: To establish a preliminary incubation time range for this compound, it is recommended to conduct a literature review for similar compounds or biological processes. If no prior data is available, a broad time-course experiment is advised. A typical starting range could be logarithmic, for example, 1, 6, 12, 24, and 48 hours. This initial screen will help identify a narrower window for more detailed optimization.

Q2: What is the purpose of a time-course experiment in optimizing this compound incubation?

A2: A time-course experiment is crucial for understanding the kinetics of this compound's effect. It helps to identify the onset, peak, and duration of the biological response. This information is essential for selecting an incubation time that yields the most robust and reproducible results while avoiding potential off-target effects or cytotoxicity associated with prolonged exposure.

Q3: How does cell density (confluence) impact the optimal incubation time for this compound?

A3: Cell density can significantly influence the cellular response to this compound. Higher confluence can lead to a slower overall metabolic rate and reduced access of the compound to all cells, potentially requiring a longer incubation time. Conversely, sparse cultures may respond more quickly. It is critical to maintain consistent cell density across all experiments to ensure reproducibility. We recommend seeding cells to reach 70-80% confluence at the time of analysis.

Q4: What are the signs of excessive incubation time with this compound?

A4: Signs of over-incubation with this compound can include:

  • Cytotoxicity: A significant decrease in cell viability, which can be assessed using assays like MTT or Trypan Blue exclusion.

  • Secondary Effects: Activation of unintended signaling pathways or cellular stress responses that can confound the primary experimental outcome.

  • Signal Attenuation: The initial response may peak and then decline due to cellular adaptation, feedback inhibition, or degradation of the target.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicates. Inconsistent cell seeding, leading to different cell numbers at the time of treatment.Ensure a homogenous cell suspension and accurate counting before seeding. Allow cells to adhere and distribute evenly overnight before starting the experiment.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
No observable effect of this compound at any time point. This compound concentration is too low.Perform a dose-response experiment to determine the optimal concentration of this compound before proceeding with time-course optimization.
The chosen assay is not sensitive enough to detect the change.Verify the sensitivity of your detection method. Consider using a more sensitive assay or amplifying the signal.
This compound is inactive or degraded.Ensure proper storage and handling of this compound. Test the activity of a fresh batch of the compound.
Maximum effect is observed at the earliest time point. The peak response occurs earlier than the first time point measured.Design a new time-course experiment with earlier and more frequent time points (e.g., 5, 15, 30, 60 minutes) to capture the initial dynamics of the response.
Cell death is observed at later time points. This compound is cytotoxic at the concentration used for the chosen incubation period.Perform a cytotoxicity assay (e.g., LDH or Annexin V staining) in parallel with your primary assay. If cytotoxicity is confirmed, consider lowering the this compound concentration or reducing the incubation time.

Experimental Protocols

Protocol 1: Time-Course Experiment for Optimal this compound Incubation

This protocol outlines a general procedure to determine the optimal incubation time for this compound by measuring a specific biological endpoint.

1. Cell Seeding: a. Culture your chosen cell line to ~80% confluence. b. Harvest the cells and perform a cell count to ensure accurate seeding density. c. Seed the cells in a multi-well plate (e.g., 96-well or 24-well) at a predetermined density that will result in 70-80% confluence at the end of the experiment. d. Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.

2. This compound Treatment: a. Prepare a working solution of this compound at the desired final concentration in pre-warmed cell culture media. b. Remove the old media from the cells and replace it with the this compound containing media. Include a vehicle control (media with the solvent used to dissolve this compound). c. Return the plate to the incubator.

3. Time-Point Analysis: a. At each designated time point (e.g., 1, 6, 12, 24, 48 hours), remove the plate from the incubator. b. Terminate the experiment by washing the cells with cold PBS and proceeding with the specific assay protocol (e.g., cell lysis for western blotting, fixation for imaging, or addition of a reagent for a plate-based assay). c. Ensure that all time points are processed consistently to minimize variability.

4. Data Analysis: a. Quantify the biological response for each time point and the vehicle control. b. Normalize the data to the vehicle control to determine the fold change or percentage of effect. c. Plot the normalized response as a function of incubation time to visualize the kinetics and identify the optimal incubation period.

Visual Guides

G cluster_workflow Experimental Workflow for Incubation Time Optimization start Start: Prepare Cell Culture seed Seed Cells in Multi-Well Plate start->seed treat Treat Cells with this compound and Vehicle Control seed->treat incubate Incubate for Designated Time Points (e.g., 1, 6, 12, 24, 48h) treat->incubate assay Perform Biological Assay incubate->assay analyze Analyze and Plot Data (Response vs. Time) assay->analyze optimal Determine Optimal Incubation Time analyze->optimal G cluster_pathway Hypothetical this compound Signaling Pathway LC2 This compound Receptor Receptor A LC2->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor X Kinase2->TF Activates Gene Gene Expression TF->Gene Induces Response Cellular Response Gene->Response G cluster_troubleshooting Troubleshooting Logic for Suboptimal Results start Suboptimal this compound Effect check_conc Is this compound Concentration Optimized? start->check_conc check_time Is Incubation Time Too Short/Long? check_conc->check_time Yes dose_response Action: Perform Dose-Response Experiment check_conc->dose_response No check_viability Is There Evidence of Cytotoxicity? check_time->check_viability No, time seems appropriate time_course Action: Adjust Time-Course (Shorter/Longer) check_time->time_course Yes lower_conc Action: Lower this compound Concentration or Reduce Time check_viability->lower_conc Yes success Outcome: Optimal Effect Achieved check_viability->success No dose_response->check_time time_course->success lower_conc->success

Validation & Comparative

Independent Verification of C-type Lectin-like Receptor 2 (CLEC-2) Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of targeting the C-type lectin-like receptor 2 (CLEC-2) with alternative therapeutic strategies. The information is based on available preclinical experimental data, with a focus on thrombosis, cancer metastasis, and wound healing. Currently, no drugs specifically targeting CLEC-2 have entered clinical trials[1].

Executive Summary

CLEC-2, a type II transmembrane protein expressed on platelets, has emerged as a promising therapeutic target for a range of thrombo-inflammatory disorders and cancer metastasis.[1][2][3] Its activation by the endogenous ligand podoplanin, which is upregulated on tumor cells and at sites of inflammation, triggers a signaling cascade leading to platelet activation and aggregation.[4][5] Preclinical studies suggest that inhibiting the CLEC-2 signaling pathway can effectively reduce thrombosis and tumor metastasis with a potentially lower risk of bleeding compared to conventional antiplatelet agents.[5][6] This guide summarizes the current understanding of CLEC-2's therapeutic potential, compares it with existing treatment modalities, and provides an overview of the experimental evidence.

Data Presentation: Comparison of Therapeutic Agents

The following tables summarize the quantitative data for therapeutic agents targeting CLEC-2 and their alternatives.

Table 1: Comparison of Anti-thrombotic Agents

Therapeutic AgentTargetMechanism of ActionEfficacy (Preclinical)Bleeding Risk (Preclinical)
Anti-CLEC-2 Monoclonal Antibody (2A2B10) CLEC-2Blocks podoplanin binding, inhibits platelet activation.Inhibited hematogenous metastasis and thrombosis in mouse models.[1]No significant bleeding tendency observed in mice.[1]
Bruton's Tyrosine Kinase (Btk) Inhibitors (e.g., Ibrutinib) Btk (downstream of CLEC-2)Inhibits Btk, a key kinase in the CLEC-2 signaling pathway.Blocked CLEC-2-mediated platelet activation.[1]Ibrutinib is associated with an increased bleeding risk.[1]
Spleen Tyrosine Kinase (Syk) Inhibitors Syk (downstream of CLEC-2)Inhibits Syk, a critical kinase for CLEC-2 signaling.Abrogates CLEC-2 signaling.[7]Syk inhibition may lead to a prolonged bleeding time.[7]
Conventional Antiplatelet Agents (e.g., Clopidogrel) P2Y12 ReceptorInhibits ADP-induced platelet aggregation.Standard of care for prevention of arterial thrombosis.Well-established bleeding risk.
Glycoprotein (B1211001) VI (GPVI) Inhibitors GPVIBlocks collagen-induced platelet activation.Effective in preventing arterial thrombosis in preclinical models.Minimal impact on bleeding in humans with GPVI deficiency.[2]

Table 2: Comparison of Anti-metastatic Agents for Podoplanin-Expressing Tumors

Therapeutic AgentTargetMechanism of ActionEfficacy (Preclinical)Key Findings
Anti-CLEC-2 Monoclonal Antibody (2A2B10) CLEC-2Inhibits tumor cell-induced platelet aggregation.Reduced lung metastasis in a mouse melanoma model.[8]Prolonged survival in mice inoculated with podoplanin-expressing melanoma cells.[8]
Small Molecule CLEC-2 Antagonist (2CP) CLEC-2Competitively inhibits podoplanin binding to CLEC-2.Suppressed cancer metastasis in an animal model.[9][10]Augmented the therapeutic efficacy of cisplatin (B142131) without causing a bleeding risk.[9][10]
Anti-Podoplanin Monoclonal Antibodies (e.g., NZ-1, MS-1) PodoplaninBlocks the interaction between podoplanin on tumor cells and CLEC-2 on platelets.Inhibited platelet aggregation and lung metastasis in murine cancer models.[8]A promising approach to specifically target podoplanin-expressing tumors.[8]
Cisplatin (Chemotherapy) DNAInduces cancer cell apoptosis.Standard of care for various solid tumors.Can be combined with CLEC-2 antagonists for enhanced efficacy.[9][10]

Experimental Protocols

Detailed methodologies for key experiments cited are crucial for independent verification. While full protocols are extensive, the following outlines the principles of common assays used in the referenced studies.

1. In Vivo Thrombosis Model (Inferior Vena Cava Stenosis)

  • Objective: To evaluate the effect of a therapeutic agent on deep vein thrombosis.

  • Methodology:

    • Anesthetize mice.

    • Perform a laparotomy to expose the inferior vena cava (IVC).

    • Induce stenosis by partial ligation of the IVC.

    • Administer the therapeutic agent or vehicle control.

    • After a set period (e.g., 48 hours), harvest the IVC.

    • Measure the thrombus weight and length.

    • Analyze thrombus composition by histology.[11][12]

2. In Vivo Metastasis Model (Tail Vein Injection)

  • Objective: To assess the impact of a therapeutic agent on cancer cell metastasis.

  • Methodology:

    • Culture podoplanin-expressing tumor cells (e.g., B16F10 melanoma).

    • Inject a known number of tumor cells into the tail vein of mice.

    • Administer the therapeutic agent or vehicle control at specified time points.

    • After a defined period (e.g., 14 days), euthanize the mice.

    • Harvest the lungs and count the number of metastatic nodules on the surface.

    • Confirm metastatic burden through histological analysis.[8]

3. Platelet Aggregation Assay

  • Objective: To measure the effect of an inhibitor on platelet aggregation in vitro.

  • Methodology:

    • Prepare platelet-rich plasma (PRP) from human or mouse blood.

    • Pre-incubate the PRP with the therapeutic agent or vehicle control.

    • Add a platelet agonist (e.g., rhodocytin for CLEC-2 activation, collagen for GPVI, ADP for P2Y12).

    • Measure the change in light transmission using an aggregometer to quantify platelet aggregation.[9]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

CLEC2_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Therapeutic Interventions Podoplanin Podoplanin (Ligand) CLEC2 CLEC-2 (Receptor) Podoplanin->CLEC2 Binds Src Src Kinase CLEC2->Src Activates GPVI GPVI Syk Syk GPVI->Syk P2Y12 P2Y12 Platelet_Activation Platelet Activation (Aggregation, Degranulation) P2Y12->Platelet_Activation Collagen Collagen Collagen->GPVI ADP ADP ADP->P2Y12 Src->Syk Phosphorylates Btk Btk Syk->Btk Activates PLCg2 PLCγ2 Btk->PLCg2 Activates PLCg2->Platelet_Activation Leads to Anti_CLEC2 Anti-CLEC-2 mAb Anti_CLEC2->CLEC2 Blocks Syk_Inhibitor Syk Inhibitor Syk_Inhibitor->Syk Inhibits Btk_Inhibitor Btk Inhibitor Btk_Inhibitor->Btk Inhibits Clopidogrel Clopidogrel Clopidogrel->P2Y12 Inhibits GPVI_Inhibitor GPVI Inhibitor GPVI_Inhibitor->GPVI Inhibits

Caption: CLEC-2 signaling pathway and points of therapeutic intervention.

Experimental_Workflow_Thrombosis start Start: Mouse Model ivc_stenosis Induce IVC Stenosis start->ivc_stenosis treatment Administer Therapeutic Agent (e.g., Anti-CLEC-2 mAb) or Vehicle ivc_stenosis->treatment incubation Incubation Period (e.g., 48 hours) treatment->incubation harvest Harvest IVC incubation->harvest analysis Analyze Thrombus (Weight, Length, Histology) harvest->analysis conclusion Conclusion: Efficacy of Therapeutic Agent analysis->conclusion

Caption: Workflow for in vivo deep vein thrombosis model.

Concluding Remarks

The preclinical evidence strongly suggests that targeting the CLEC-2 signaling pathway is a viable therapeutic strategy for the prevention and treatment of thrombosis and cancer metastasis, particularly in the context of podoplanin-expressing tumors. The potential for a lower bleeding risk compared to existing antiplatelet therapies makes CLEC-2 an attractive target for further drug development.[5] However, the translation of these promising preclinical findings into clinical applications requires the development of specific and safe therapeutic agents and their rigorous evaluation in human clinical trials. The complex role of CLEC-2 in other physiological processes, such as wound healing and lymphatic development, also warrants careful consideration during the development of systemic inhibitors.[1][13] Future research should focus on developing highly specific CLEC-2 inhibitors and advancing them into clinical studies to validate their therapeutic potential in humans.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.